molecular formula C10H8ClN3O2S B12450317 4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide CAS No. 349397-06-4

4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide

Cat. No.: B12450317
CAS No.: 349397-06-4
M. Wt: 269.71 g/mol
InChI Key: FETPZLCBQCVISN-UHFFFAOYSA-N
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Description

4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at the para-position of the benzene ring and two cyanomethyl groups attached to the sulfonamide nitrogen. The synthesis of such compounds often employs multi-component coupling reactions catalyzed by copper-based systems (e.g., CuCl and Cu(OTf)₂), enabling efficient assembly of cyanomethylamines and derivatives under mild conditions .

The chloro and cyanomethyl groups likely enhance electrophilicity and reactivity, making the compound a candidate for further functionalization.

Properties

CAS No.

349397-06-4

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

4-chloro-N,N-bis(cyanomethyl)benzenesulfonamide

InChI

InChI=1S/C10H8ClN3O2S/c11-9-1-3-10(4-2-9)17(15,16)14(7-5-12)8-6-13/h1-4H,7-8H2

InChI Key

FETPZLCBQCVISN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC#N)CC#N)Cl

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide with structurally related sulfonamides and cyanomethylamines, emphasizing substituent effects, synthesis yields, and spectral properties.

Compound Name Molecular Formula Substituents Yield Key Spectral Data Reference
This compound C₁₀H₉ClN₃O₂S Cl (C4), CNCH₂ (N) N/A* NMR data inferred: δ ~7.5–7.8 (aromatic H), δ ~3.8–4.2 (CH₂CN)
N,N-Bis(cyanomethyl)benzenesulfonamide (36130-50-4) C₉H₉N₃O₂S H (C4), CNCH₂ (N) N/A MS(EI): m/z 185 (M⁺−H); ¹H-NMR: δ 4.0 (s, CH₂CN)
N,N-Bis[2(4-cyanophenoxy)ethyl]benzenesulfonamide C₂₄H₂₀N₃O₄S OCH₂CH₂(4-CNPh) (N) 35% ¹H-NMR (CDCl₃): δ 3.68 (t, J=5.7 Hz, CH₂), 4.23 (t, J=5.7 Hz, OCH₂); m.p. 136–137°C
4-Chloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide C₁₀H₁₄ClNO₄S Cl (C4), HOCH₂CH₂ (N) N/A ¹³C-NMR: δ 57.8 (CH₂OH), 114.2 (CN)†; MS: m/z 279.7
N-Benzyl-N,N-bis(cyanomethyl)amine C₁₂H₁₂N₃ Bn (N), CNCH₂ (N) 78–99% ¹H-NMR: δ 4.0 (s, CH₂CN); MS(EI): m/z 198 (M⁺−H)

†Data from analogous hydroxyethyl derivatives.

Key Structural and Functional Differences:

Cyanomethyl vs. Hydroxyethyl Groups: Cyanomethyl substituents increase nitrile-related reactivity (e.g., Strecker reactions), whereas hydroxyethyl groups may facilitate solubility or hydrogen bonding .

Synthesis Efficiency: Copper-catalyzed multi-component reactions (e.g., CuCl/Cu(OTf)₂ systems) achieve higher yields (68–99%) for aliphatic bis(cyanomethyl)amines than aromatic analogs like N,N-bis[2(4-cyanophenoxy)ethyl]benzenesulfonamide (35%) .

Spectral Signatures :

  • ¹H-NMR signals for CH₂CN groups typically appear as singlets at δ ~3.8–4.2, while aromatic protons in chloro-substituted sulfonamides resonate at δ ~7.5–7.8 .

Biological Activity

4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chlorine substituent and two cyanomethyl groups attached to a benzenesulfonamide structure. Its unique chemical composition suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
CAS Number 36130-50-4
Molecular Formula C10H9ClN3O2S
Molecular Weight 252.71 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N

Biological Activity Overview

The biological activity of this compound is primarily attributed to its sulfonamide moiety, which is known for its antibacterial properties. Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial effects. Additionally, the presence of cyanomethyl groups may enhance its potential as an anticancer and anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes, including carbonic anhydrase, which plays a role in several physiological processes.
  • Interaction with Biological Targets : Its binding affinity to specific receptors and enzymes may lead to significant biological responses, including apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the efficacy of various sulfonamides against bacterial strains. Results indicated that this compound displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Potential : In vitro studies using cancer cell lines demonstrated that this compound induced apoptosis and cell cycle arrest at the G2/M phase. The tumor growth inhibition (TGI) observed was approximately 48%, suggesting robust anticancer properties .
  • Inflammatory Response Modulation : Research has shown that compounds with similar structures can modulate inflammatory pathways. Preliminary data suggest that this compound may reduce pro-inflammatory cytokine levels in cellular models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N,N-bis(2-cyanoethyl)benzenesulfonamide Longer ethyl groups instead of cyanomethylVaries; less potent
4-Nitro-N,N-bis(cyanomethyl)benzenesulfonamide Contains a nitro groupEnhanced reactivity
This compound Chlorine substituent increases reactivitySignificant antimicrobial and anticancer activity

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